
2-Chloro-4-nitrobenzene-1-thiol
Übersicht
Beschreibung
2-Chloro-4-nitrobenzene-1-thiol is a research chemical with the CAS Number: 36776-29-1 . It has a molecular weight of 189.62 . The IUPAC name for this compound is 2-chloro-4-nitrobenzenethiol .
Synthesis Analysis
The synthesis of nitro compounds like 2-Chloro-4-nitrobenzene-1-thiol can be achieved through various methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrobenzene-1-thiol can be analyzed using various techniques. The InChI code for this compound is 1S/C6H4ClNO2S/c7-5-3-4 (8 (9)10)1-2-6 (5)11/h1-3,11H .Chemical Reactions Analysis
Nitro compounds like 2-Chloro-4-nitrobenzene-1-thiol can undergo various chemical reactions. For instance, they can undergo nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in an aromatic ring is replaced by a nucleophile .Physical And Chemical Properties Analysis
2-Chloro-4-nitrobenzene-1-thiol has a melting point of 73-74°C . It is insoluble in water but soluble in organic solvents like toluene and ethanol.Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Chloro-4-nitrobenzene: serves as a valuable building block in organic synthesis. Its easy availability and potential for conversion into diverse functional groups make it a versatile reagent. Researchers use it to create more complex molecules, such as pharmaceuticals, dyes, and materials .
Antioxidant in Rubber
This compound finds application as a common antioxidant in rubber manufacturing. Its presence helps protect rubber materials from degradation due to environmental factors like heat, light, and oxygen .
Nitroarene Synthesis
The direct oxidation of primary amines to nitro derivatives represents an attractive route for synthesizing nitroarenes. Researchers have developed various protocols for this purpose. For instance, 1-chloro-4-nitrobenzene can be synthesized via oxidation of aryl amines. This method provides access to nitroarenes, which are essential in pharmaceuticals, perfumes, and materials .
Biodegradation Studies
Pseudomonas acidovorans XII, a bacterium, has been found to transform 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol under anaerobic conditions. This transformation sheds light on the biodegradation pathways of this compound and its environmental fate .
Medicinal Chemistry
While not a direct drug itself, 1-chloro-4-nitrobenzene contributes to the synthesis of pharmaceutical intermediates. Researchers explore its derivatives for potential therapeutic applications, including antibacterial and antiviral agents .
Mechanistic Studies
Nitro derivatives play a significant role in developing mechanistic concepts in organic chemistry. Researchers investigate reaction mechanisms involving 1-chloro-4-nitrobenzene to enhance our understanding of chemical processes .
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-4-nitrobenzene-1-thiol are the aromatic ring carbons in the benzene structure . These carbons are susceptible to nucleophilic attack, which initiates the compound’s mechanism of action .
Mode of Action
The mode of action of 2-Chloro-4-nitrobenzene-1-thiol involves a nucleophilic aromatic substitution reaction . In this process, one of the substituents in the aromatic ring is replaced by a nucleophile . This reaction forms a negatively charged intermediate known as a Meisenheimer complex . The formation of this complex is facilitated by the presence of electron-withdrawing groups such as nitro ortho and para to the chlorine .
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-4-nitrobenzene-1-thiol involve the catabolism of 2-chloro-4-nitrophenol (2C4NP) in certain bacterial strains . The hnp gene cluster, which is significantly upregulated in the 2C4NP-induced strain CNP-8, is suspected to be involved in this catabolic process .
Result of Action
The result of the action of 2-Chloro-4-nitrobenzene-1-thiol is the transformation of 2C4NP to a different compound via the BT pathway . This transformation is facilitated by the HnpAB two-component monooxygenase, which catalyzes the conversion of 2C4NP to BT .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-nitrobenzene-1-thiol can be influenced by various environmental factors. For instance, the presence of strongly electron-attracting groups such as nitro ortho and para to the chlorine can substantially enhance the rate of substitution . Additionally, the compound’s reactivity can be dramatically changed by alterations in the reaction conditions and the structure of the aryl halide .
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of 2-Chloro-4-nitrobenzene-1-thiol could involve further exploration of its reactivity and potential applications. For instance, understanding the numbering of substituted benzene derivatives according to IUPAC nomenclature could be beneficial . Additionally, further studies on the nucleophilic reactions of benzene derivatives could provide more insights into the reactivity of compounds like 2-Chloro-4-nitrobenzene-1-thiol .
Eigenschaften
IUPAC Name |
2-chloro-4-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-3-4(8(9)10)1-2-6(5)11/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOVVHFOZVRYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36776-29-1 | |
| Record name | 2-chloro-4-nitrobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2967562.png)
![1-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2967563.png)
![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)
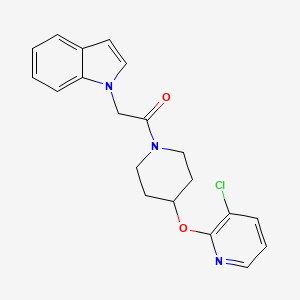
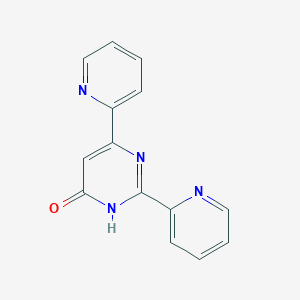

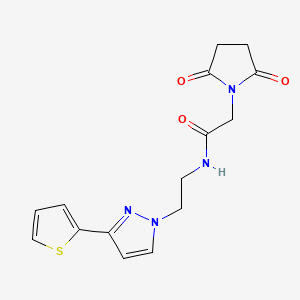
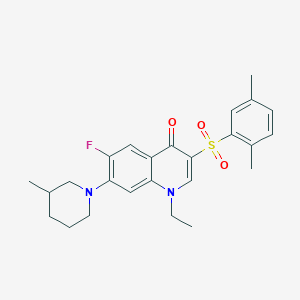
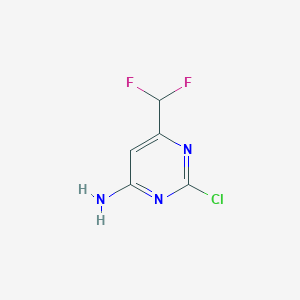
![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)
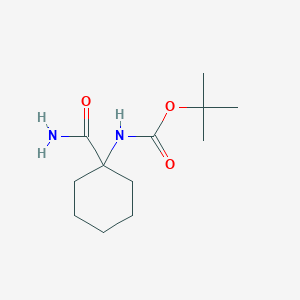

![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)